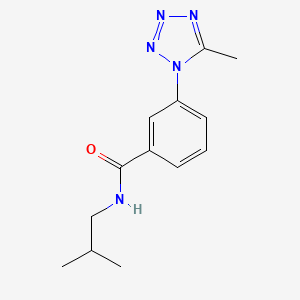![molecular formula C17H22N4O2 B12161876 (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B12161876.png)
(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole with a pyridine derivative can yield the desired pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
化学反应分析
Types of Reactions
(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential to treat various diseases. Its unique structure and biological activity make it a promising candidate for the development of new medications .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for various industrial applications .
作用机制
The mechanism of action of (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound shares a similar core structure but differs in its functional groups.
Riociguat: A compound with a pyrazolo[3,4-b]pyridine core used as a therapeutic agent.
Uniqueness
The uniqueness of (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C17H22N4O2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H22N4O2/c1-12-10-14(17(22)20-6-8-23-9-7-20)15-11-18-21(16(15)19-12)13-4-2-3-5-13/h10-11,13H,2-9H2,1H3 |
InChI 键 |
SVMWWKVXTISKNU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12161793.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12161795.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12161799.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12161800.png)
![5-(4-bromophenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161804.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12161805.png)

![(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12161812.png)
![4-methoxy-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12161824.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B12161836.png)

![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12161846.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12161853.png)
![3-Cyclohexyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161868.png)
